molecular formula C26H43NO3 B109530 N-Oleoyldopamine CAS No. 105955-11-1

N-Oleoyldopamine

Cat. No. B109530
M. Wt: 417.6 g/mol
InChI Key: QQBPLXNESPTPNU-KTKRTIGZSA-N
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Description

N-Oleoyldopamine (OLDA) is a fatty amide resulting from the formal condensation of the carboxy group of oleic acid with the amino group of dopamine . It is synthesized in catecholaminergic neurons and can cross the blood-brain barrier . It is functionally related to dopamine and oleic acid .


Synthesis Analysis

N-Oleoyldopamine is synthesized in catecholaminergic neurons . It is the product of the condensation of oleic acid and dopamine (DA) . Further analysis of the bovine striatal extract from which NADA was isolated indicated the existence of substances corresponding in molecular mass to N-oleoyldopamine (OLDA) .


Molecular Structure Analysis

The molecular formula of N-Oleoyldopamine is C26H43NO3 . The IUPAC name is (Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide . The molecular weight is 417.6 g/mol .


Chemical Reactions Analysis

N-Oleoyldopamine is a product of the condensation of oleic acid and dopamine (DA) . It is an endogenous TRPV1 selective agonist . It can cross the blood-brain barrier .


Physical And Chemical Properties Analysis

N-Oleoyldopamine has a molecular weight of 417.6 g/mol . It has a molecular formula of C26H43NO3 . The IUPAC name is (Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide .

Scientific Research Applications

Activation and Interaction with TRPV1 Receptor

  • OLDA acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, impacting sensory neurons and producing effects like hyperalgesia. It's shown to induce calcium uptake in certain cell types and affect nociception in animal models (Almasi et al., 2008).

Cardioprotective Effects

  • OLDA exhibits cardioprotective properties against ischemia-reperfusion injury by activating the TRPV1 channel. This effect is notable in certain types of mice but absent in TRPV1-null mutants, indicating the critical role of TRPV1 in OLDA's cardioprotective mechanism (Zhong & Wang, 2008).

Modulation of Dopaminergic Neurons

  • In studies involving midbrain dopaminergic neurons, OLDA has been observed to modulate neuronal activity through multiple mechanisms, including interactions with TRPV1, cannabinoid receptors, and dopamine uptake. This suggests potential applications of OLDA in treating movement disorders like Parkinson's disease (Sergeeva et al., 2017).

Anti-inflammatory Properties

  • OLDA and related compounds have shown significant anti-inflammatory activities, particularly in inhibiting TNF-α and NF-κB production. This finding suggests a role in treating inflammatory conditions (Apaza T et al., 2019).

Potential in Treating Endometriosis

  • Research has indicated that N-oleoyldopamine and related compounds can selectively induce apoptosis in endometrial stromal cells from patients with endometriosis, suggesting a new direction for therapeutic research in this area (Gamisonia et al., 2021).

Future Directions

N-Oleoyldopamine has strong anti-inflammatory actions in mice with endotoxemia or S. aureus pneumonia . These findings suggest further development of OLDA-like tandem molecules for the treatment of movement disorders including Parkinson’s disease .

properties

IUPAC Name

(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPLXNESPTPNU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Oleoyldopamine

CAS RN

105955-11-1
Record name N-Oleoyldopamine
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Record name N-Oleoyldopamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-oleoyldopamine
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Record name N-Oleoyldopamine
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Record name N-OLEOYLDOPAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
CJ Chu, SM Huang, L De Petrocellis, T Bisogno… - Journal of Biological …, 2003 - ASBMB
… Further analysis of the bovine striatal extract from which NADA was isolated indicated the existence of substances corresponding in molecular mass to N-oleoyldopamine (OLDA),N-…
Number of citations: 417 www.jbc.org
ZL Chu, C Carroll, R Chen, J Alfonso… - Molecular …, 2010 - academic.oup.com
… Among these, the endovallinoid N-oleoyldopamine (OLDA) stimulated cAMP accumulation in GPR119-transfected cells as effectively as oleoylethanolamide and the previously …
Number of citations: 138 academic.oup.com
R De Luca, K Mazur, A Kernder, T Suvorava, G Kojda… - …, 2018 - Elsevier
… We investigated the role of the endovanilloid N-oleoyldopamine (OLDA) in TMN, where dopamine synthesis and its conjugation with oleic acid likely occur. We show that several known …
Number of citations: 9 www.sciencedirect.com
B Zhong, DH Wang - American Journal of Physiology-Heart …, 2008 - journals.physiology.org
N-oleoyldopamine (OLDA), a bioactive lipid originally found in the mammalian brain, is an endovanilloid that selectively activates the transient receptor potential vanilloid type 1 (TRPV1…
Number of citations: 86 journals.physiology.org
D ZAJĄC, Z Matysiak, Z Czarnocki, M Pokorski - 2006 - researchgate.net
N-oleoyl-dopamine (OLDA) belongs to a novel class of bioactive amides of fatty acids. The compound, a lipid derivative of dopamine, holds promise as a potential prodrug or carrier of …
Number of citations: 10 www.researchgate.net
OA Sergeeva, R De Luca, K Mazur, AN Chepkova… - …, 2017 - Elsevier
N-oleoyl-dopamine (OLDA) is an amide of dopamine and oleic acid, synthesized in catecholaminergic neurons. The present study investigates OLDA targets in midbrain dopaminergic (…
Number of citations: 12 www.sciencedirect.com
D Spicarova, J Palecek - Journal of neurophysiology, 2009 - journals.physiology.org
… Using patch-clamp recordings from superficial dorsal horn (DH) neurons in acute spinal cord slices, the effect of application of the endogenous TRPV1 agonist N-oleoyldopamine (OLDA…
Number of citations: 61 journals.physiology.org
R Almási, É Szőke, A Varga, Z Riedl, Z Sándor… - Life sciences, 2008 - Elsevier
… N-oleoyldopamine (OLDA) has been identified as an agonist of the transient receptor … of N-oleoyldopamine, 3-methyl-N-oleoyldopamine (3-MOLDA) and 4-methyl-N-oleoyldopamine (4-…
Number of citations: 63 www.sciencedirect.com
M Pokorski, Z Matysiak, M Marczak… - Drug development …, 2003 - Wiley Online Library
N‐acyl‐dopamines are a novel class of biologically active lipids that have recently been identified in the brain and have the potential to interact with neural signaling pathways. This …
Number of citations: 14 onlinelibrary.wiley.com
E Przegaliński, M Filip, D ZająC… - International Journal of …, 2006 - journals.sagepub.com
N-oleoyl-dopamine (OLDA), a condensation product of oleic acid and dopamine (DA), is a bioactive lipid whose biological functions are not yet fully explored. The compound crosses …
Number of citations: 18 journals.sagepub.com

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